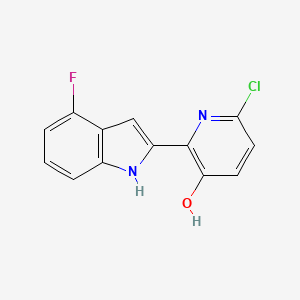
4-Acetylpiperazine-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetylpiperazine-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClN2O3S. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Acetylpiperazine-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of piperazine with acetyl chloride to form 1-acetylpiperazine. This intermediate is then reacted with chlorosulfonic acid to yield 1-acetylpiperazine-4-sulfonyl chloride .
Industrial Production Methods: In industrial settings, the production of 1-acetylpiperazine-4-sulfonyl chloride typically involves large-scale reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Acetylpiperazine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with compounds containing multiple bonds, such as alkenes and alkynes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Metal catalysts, such as palladium and nickel, are often used to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can yield a sulfonamide derivative .
Wissenschaftliche Forschungsanwendungen
4-Acetylpiperazine-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Medicine: It is investigated for its potential therapeutic properties, particularly in the field of oncology.
Wirkmechanismus
The mechanism by which 1-acetylpiperazine-4-sulfonyl chloride exerts its effects involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity is exploited in various synthetic applications .
Vergleich Mit ähnlichen Verbindungen
1-Acetylpiperazine: A related compound that lacks the sulfonyl chloride group.
Piperazine-1-sulfonyl chloride: Another derivative of piperazine with a sulfonyl chloride group but without the acetyl group.
Uniqueness: 4-Acetylpiperazine-1-sulfonyl chloride is unique due to the presence of both the acetyl and sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a broader range of applications compared to its similar compounds .
Eigenschaften
CAS-Nummer |
274686-11-2 |
|---|---|
Molekularformel |
C6H11ClN2O3S |
Molekulargewicht |
226.68 g/mol |
IUPAC-Name |
4-acetylpiperazine-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClN2O3S/c1-6(10)8-2-4-9(5-3-8)13(7,11)12/h2-5H2,1H3 |
InChI-Schlüssel |
MHQMLZCIVMCUCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2(1H)-Pyrimidinone, 5-chloro-1-[(phenylmethoxy)methyl]-](/img/structure/B8667578.png)
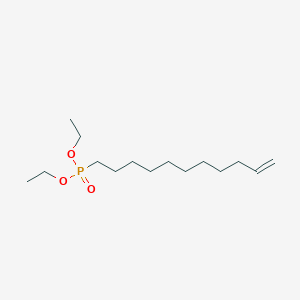
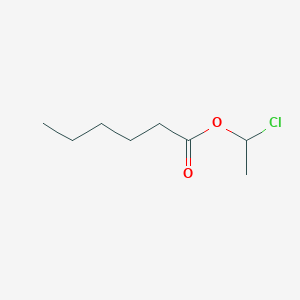
![8-(4-Fluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8667601.png)
![(1R)-2'-(Diphenylphosphino)-[1,1'-binaphthalen]-2-amine](/img/structure/B8667609.png)
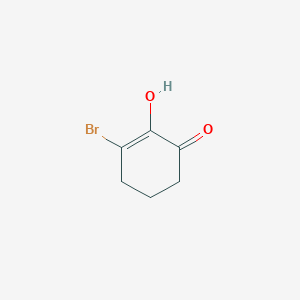

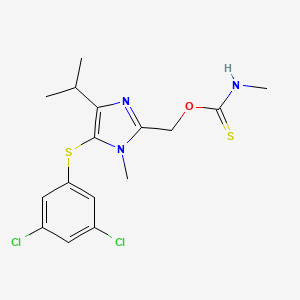
![1-Chloro-2-[4-(4-methylphenylsulfonyl)piperazin-1-yl]ethane](/img/structure/B8667630.png)
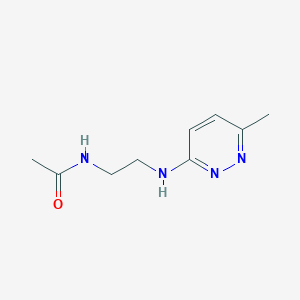
![5-Chloro-1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde](/img/structure/B8667647.png)

![3-(Methanesulfonyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B8667657.png)
